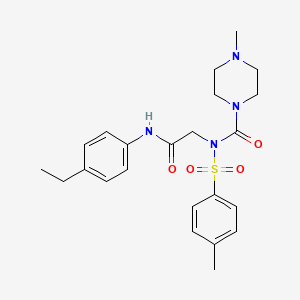

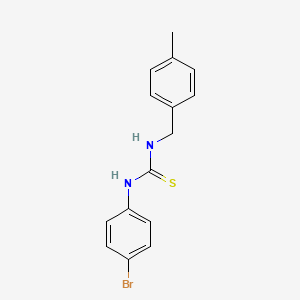

N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea" is a derivative of thiourea, which is a class of compounds characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and materials science. Although the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and studied, providing insights into the potential properties and applications of "this compound".

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of N-4-(bromobutanoyl)-N'-(o-, m- and p-tolyl)thioureas was achieved by reacting 4-bromobutanoylisothiocyanate with p-, m-, and o-toludine . Similarly, the synthesis of "this compound" would likely involve the reaction of 4-bromophenyl isothiocyanate with 4-methylbenzylamine under appropriate conditions.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea was determined to belong to the monoclinic space group with specific cell parameters . The crystal structures of related compounds, such as N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea and N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea, also crystallize in the triclinic system with space group P1, adopting a trans-cis configuration . These findings suggest that "this compound" would also exhibit a well-defined crystalline structure, potentially with similar space group and configuration.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of the thiocarbonyl group allows for nucleophilic addition reactions, and the amine groups can engage in hydrogen bonding. The bioactivities of these compounds, such as fungicidal activities, are often attributed to their ability to interact with biological targets through these chemical functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For example, the presence of halogen atoms, such as bromine, can affect the compound's density, melting point, and solubility. The infrared spectra of N-(3,4-dichlorophenyl)-N'-(2,3 and 4-methylbenzoyl)thiourea derivatives showed significant stretching vibrations corresponding to various functional groups, which are indicative of the compound's chemical structure . The NMR chemical shifts provide information about the electronic environment of the atoms within the molecule. These spectroscopic techniques would be applicable to analyze the physical and chemical properties of "this compound" as well.

Wissenschaftliche Forschungsanwendungen

Chemosensors Development

Thioureas and their derivatives, including N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea, have been extensively studied for their applications as chemosensors. Their ability to establish inter-and intramolecular hydrogen bonding due to the presence of S- and N- nucleophilic sites makes them excellent candidates for detecting various environmental pollutants. These compounds are used in the design of highly sensitive, selective, and simple fluorimetric and colorimetric sensors for the detection of different anions and neutral analytes in biological, environmental, and agricultural samples (Al-Saidi & Khan, 2022).

Environmental Pollution Detection

Research on thiourea derivatives has demonstrated their potential in mitigating environmental pollution. For instance, novel disubstituted thioureas have shown radioprotective effects on pea (Pisum sativum L.) development, indicating a beneficial impact on plant growth in environments exposed to radiation. These compounds have been observed to reduce chromosome aberrations and increase the frequency of induced mutations, suggesting their role in enhancing genetic diversity and resistance against environmental stressors (Mehandjiev et al., 2002).

Synthesis Methodologies

The synthesis of complex organic compounds often requires intermediates that can be derived from thiourea derivatives. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, has been explored using thiourea derivatives. These derivatives facilitate cross-coupling reactions and provide an alternative to more hazardous or expensive reagents, showcasing their utility in pharmaceutical manufacturing (Qiu et al., 2009).

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-[(4-methylphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2S/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPHVGZNGOEORE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2552642.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)

![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)